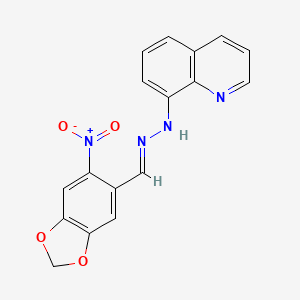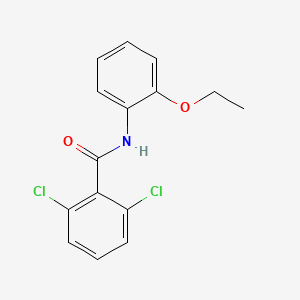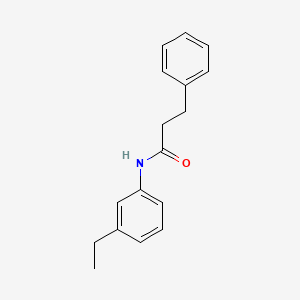
N-(3-ethylphenyl)-3-phenylpropanamide
Vue d'ensemble
Description
N-(3-ethylphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.146664230 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoselective Synthesis : N-(3-ethylphenyl)-3-phenylpropanamide derivatives are used in chemoselective reactions. For instance, research by Hajji et al. (2002) demonstrated the reactivity of these compounds against dihaloalkanes and aldehydes, leading to the selective formation of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Synthetic Analgesics : Although not directly related to this compound, its structural analogs have been synthesized and studied for their analgesic properties. Van Bever et al. (1974) researched the synthesis and pharmacology of diastereoisomers of N-phenylpropanamide derivatives, highlighting their potential as analgesic compounds (Van Bever et al., 1974).
Herbicidal Activity : N-phenylpropanamide, a related compound, has been isolated from Streptomyces sp. and shown to possess herbicidal activity. Priyadharsini et al. (2013) reported its effectiveness against certain weeds, suggesting its potential as a bioherbicidal agent (Priyadharsini et al., 2013).
Oxindoles Synthesis : The synthesis of 3,3-disubstituted oxindole derivatives from phenylpropanamide derivatives has been achieved through organocatalytic oxidative reactions. Wang et al. (2021) reported this approach, demonstrating its high efficiency and scalability (Wang et al., 2021).
Antimicrobial Agents : Imines and thiazolidinones derived from 3-phenylpropanamide have been evaluated for their antimicrobial properties. Fuloria et al. (2009) found that certain compounds showed potent antibacterial and antifungal activities (Fuloria et al., 2009).
Spectral Analysis : Research on N-phenylpropanamide and its derivatives also includes detailed spectral analysis for structural identification. Studies like that of Demir et al. (2016) have used various spectroscopic methods and theoretical calculations for this purpose (Demir et al., 2016).
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-14-9-6-10-16(13-14)18-17(19)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGBBRJYKOOIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


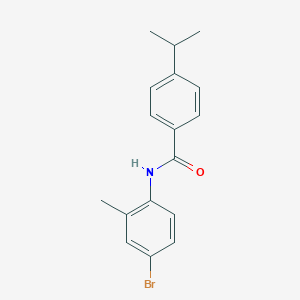
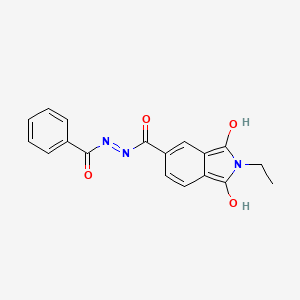
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
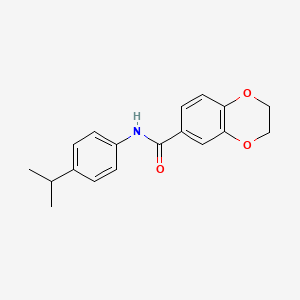
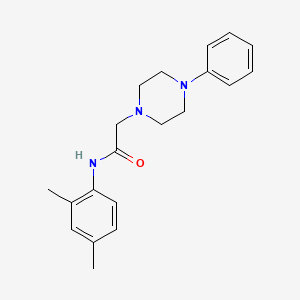
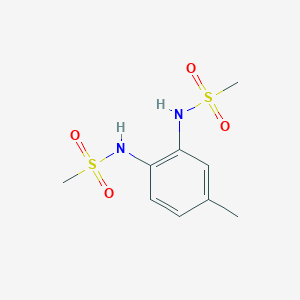
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
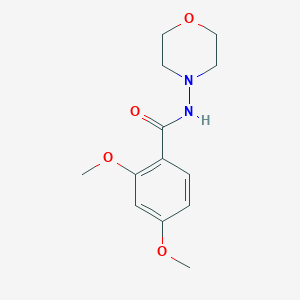
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
